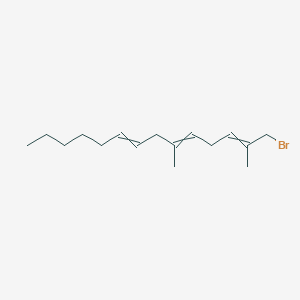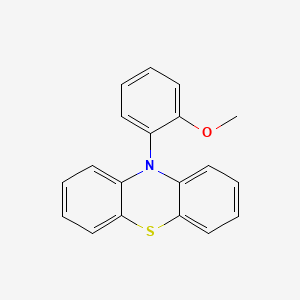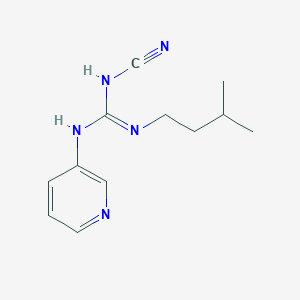
1-Bromo-2,6-dimethyltetradeca-2,5,8-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,6-dimethyltetradeca-2,5,8-triene is an organic compound with the molecular formula C16H27Br. This compound contains a total of 44 atoms, including 27 hydrogen atoms, 16 carbon atoms, and 1 bromine atom . It is characterized by its unique structure, which includes multiple double bonds and a bromine substituent.
Méthodes De Préparation
The synthesis of 1-Bromo-2,6-dimethyltetradeca-2,5,8-triene can be achieved through various synthetic routes. One common method involves the bromination of 2,6-dimethyltetradeca-2,5,8-triene using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
In industrial settings, the production of this compound may involve more advanced techniques, including the use of catalysts and optimized reaction conditions to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
1-Bromo-2,6-dimethyltetradeca-2,5,8-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium iodide (NaI) in acetone.
Oxidation Reactions: The double bonds in the compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding diols.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-2,6-dimethyltetradeca-2,5,8-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving the modification of biomolecules, such as proteins and nucleic acids.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,6-dimethyltetradeca-2,5,8-triene involves its interaction with molecular targets through its bromine substituent and double bonds. The bromine atom can participate in electrophilic substitution reactions, while the double bonds can undergo addition reactions. These interactions can lead to the formation of various products, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
1-Bromo-2,6-dimethyltetradeca-2,5,8-triene can be compared with similar compounds such as:
1-Chloro-2,6-dimethyltetradeca-2,5,8-triene: Similar structure but with a chlorine atom instead of bromine.
2,6-Dimethyltetradeca-2,5,8-triene: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
1-Bromo-2,6-dimethyldodeca-2,5,8-triene: Shorter carbon chain, which may affect its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of bromine substituent and multiple double bonds, which confer distinct reactivity and applications.
Propriétés
Numéro CAS |
61271-94-1 |
|---|---|
Formule moléculaire |
C16H27Br |
Poids moléculaire |
299.29 g/mol |
Nom IUPAC |
1-bromo-2,6-dimethyltetradeca-2,5,8-triene |
InChI |
InChI=1S/C16H27Br/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h8-9,12-13H,4-7,10-11,14H2,1-3H3 |
Clé InChI |
WFAWFPHIDZOVCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC(=CCC=C(C)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)

![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)



![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)

![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
